

GDC-6036 (Divarasib): A Comparative Analysis of Cross-reactivity with RAS Isoforms

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Compound of Interest		
Compound Name:	GDC-6036-NH	
Cat. No.:	B10831487	Get Quote

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GDC-6036 (also known as divarasib) is a next-generation, orally bioavailable, and covalent inhibitor specifically designed to target the KRAS G12C mutation. Its high potency and selectivity represent a significant advancement in the therapeutic landscape for KRAS G12C-mutated cancers.[1][2] This guide provides an objective comparison of GDC-6036's cross-reactivity with other RAS isoforms, supported by available experimental data and detailed methodologies.

Executive Summary

GDC-6036 demonstrates remarkable selectivity for the KRAS G12C mutant. Preclinical studies have shown it to be over 18,000-fold more selective for KRAS G12C mutant cell lines compared to their wild-type counterparts.[2] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. While direct, head-to-head quantitative data for the cross-reactivity of GDC-6036 with other RAS isoforms carrying the G12C mutation (i.e., HRAS G12C and NRAS G12C) is limited in publicly available literature, the existing evidence strongly suggests a very low potential for cross-reactivity.

Quantitative Data Comparison

The following table summarizes the available quantitative data on the inhibitory activity of GDC-6036 against various RAS isoforms. It is important to note that direct comparative IC50 or Kd values for HRASG12C and NRASG12C are not readily available in the current literature.

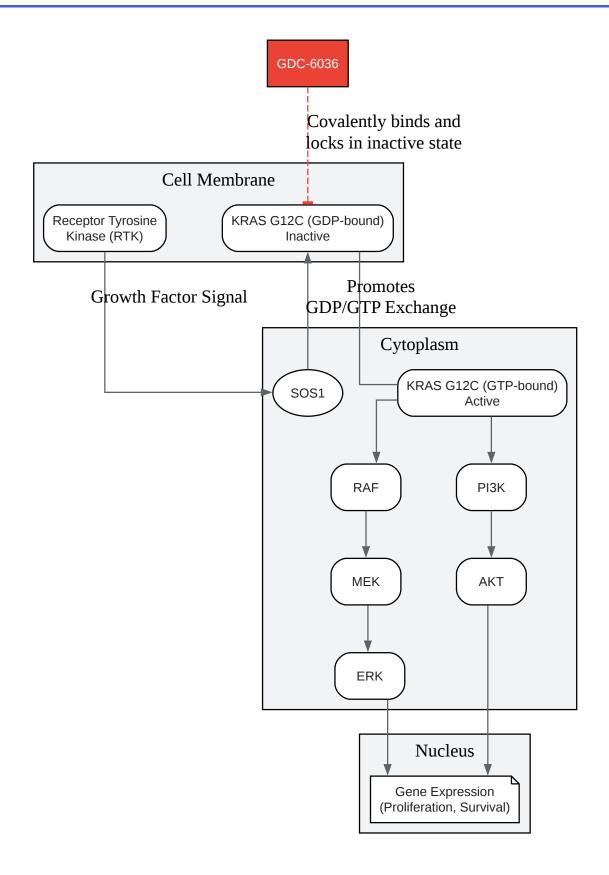


Target Isoform	Inhibitory Concentration (IC50)	Fold Selectivity vs. Wild-Type	Data Source
KRAS G12C	Sub-nanomolar to <0.01 μM	>18,000x (cell-based)	[2][3][4]
HRAS G12C	Data not available	Data not available	N/A
NRAS G12C	Data not available	Data not available	N/A
Wild-Type KRAS	Minimal activity	N/A	[2]

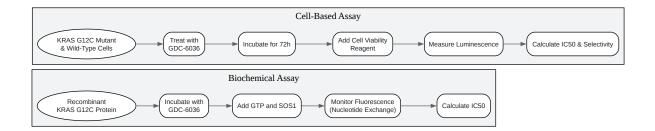
Signaling Pathway and Mechanism of Action

GDC-6036 exerts its therapeutic effect by selectively targeting the constitutively active KRAS G12C mutant protein. The diagram below illustrates the RAS signaling pathway and the specific point of intervention for GDC-6036.









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References

- 1. esmo.org [esmo.org]
- 2. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
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